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Lithium methyltriolborate

Cat. No.: B8134873
M. Wt: 149.9 g/mol
InChI Key: XBNPRRSOUJZBJY-UHFFFAOYSA-N
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Description

Evolution of Organoboron Compounds in Chemical Research

Organoboron compounds, which feature a carbon-boron bond, have a rich history in chemical research, evolving from mere laboratory curiosities to indispensable tools in modern organic synthesis. publish.csiro.auethernet.edu.etthieme.de The journey began with initial explorations into their fundamental properties and reactivity. publish.csiro.auethernet.edu.et A pivotal moment in this evolution was the discovery and development of the hydroboration reaction, which provided a straightforward and highly selective method for preparing organoboranes. ethernet.edu.etthieme.de This breakthrough significantly expanded the accessibility and utility of these compounds.

Over the past few decades, the field has witnessed an exponential growth in the applications of organoboron compounds, particularly in the realm of metal-catalyzed cross-coupling reactions. publish.csiro.aunumberanalytics.com These reactions, most notably the Suzuki-Miyaura coupling, have revolutionized the way chemists construct complex molecules, with profound impacts on the pharmaceutical and materials science industries. thieme.denumberanalytics.com The continuous development of new and more sophisticated organoboron reagents, with enhanced stability and reactivity, remains a vibrant area of research. publish.csiro.aunumberanalytics.com

Significance of Lithium Organoborates as Synthetic Reagents

Within the broad class of organoboron compounds, lithium organoborates have emerged as particularly significant synthetic reagents. These "ate" complexes, formed by the addition of an organolithium compound to a triorganoborane or boronic ester, exhibit unique reactivity profiles compared to their neutral counterparts. The quaternization of the boron atom enhances the nucleophilicity of the organic groups attached to it, making them highly effective partners in a variety of chemical transformations. rsc.org

Organolithium reagents are well-established as potent nucleophiles and strong bases in organic synthesis. wikipedia.orgfiveable.me Their reaction with boronic esters to form lithium organoborates harnesses this reactivity in a controlled manner. This strategy allows for the creation of bench-stable reagents that can participate in reactions under milder conditions and with greater functional group tolerance than many other organometallic compounds. rsc.orgnih.gov The versatility of lithium organoborates is evident in their application in cross-coupling reactions, where they can effectively transfer organic groups to various electrophiles. nih.govresearchgate.net

Genesis and Contemporary Research Landscape of Lithium Methyltriolborate

This compound, with the chemical formula [MeB(OCH₂)₃CCH₃]Li, is a relatively recent addition to the arsenal (B13267) of organoboron reagents. nih.gov It was developed as an air-stable, white solid that is convenient to handle and store, addressing some of the practical challenges associated with other organoboron compounds, which can be sensitive to air and moisture. nih.govnih.gov Its synthesis involves the methylation of a trialkoxyborane with methyllithium (B1224462), followed by an ester exchange with a triol, 1,1,1-tris(hydroxymethyl)ethane (B165348). nih.gov

The contemporary research landscape for this compound is largely focused on its application in metal-catalyzed bond-forming reactions. nih.govnih.gov A significant area of investigation is its use in palladium-catalyzed cross-coupling reactions with haloarenes. nih.govresearchgate.net Researchers are actively exploring the scope and limitations of these reactions, optimizing catalyst systems, and expanding the range of compatible substrates. nih.govresearchgate.net The ability of this compound to participate in these reactions without the need for a strong base is a key advantage that is being actively exploited. nih.govdntb.gov.ua

Scope and Academic Research Focus of the Review

This review provides a focused examination of the chemical compound this compound. The scope is centered on its synthesis, physicochemical properties, reactivity, and applications in organic synthesis. The primary academic research focus is on its role as a methylating agent in cross-coupling reactions, a topic of significant interest in contemporary organic chemistry. researchgate.net

The article will delve into the specific methodologies for the preparation of this compound and detail its key structural and stability characteristics. A significant portion of the review is dedicated to its reactivity profile, with a particular emphasis on its behavior in palladium-catalyzed cross-coupling reactions. Finally, the practical applications of this reagent in synthetic chemistry will be highlighted, showcasing its utility in the formation of carbon-carbon bonds. The review aims to provide a comprehensive overview of the current state of knowledge regarding this compound, drawing from recent findings in the field.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12BLiO3 B8134873 Lithium methyltriolborate

Properties

IUPAC Name

lithium;1,4-dimethyl-3,5,8-trioxa-1-boranuidabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BO3.Li/c1-6-8-3-7(2,4-9-6)5-10-6;/h3-5H2,1-2H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNPRRSOUJZBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-]12(COC(OC1)(OC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BLiO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization of Lithium Methyltriolborate

Historical Context of Borate (B1201080) Synthesis Relevant to Methyltriolborate Structures

The synthesis of organoboron compounds has a rich history, with early significant developments laying the groundwork for the creation of complex structures like methyltriolborates. The discovery of triethylborane (B153662) in 1859 marked the beginning of organoboron chemistry. andersondevelopment.com A pivotal moment in this field was the discovery of hydroboration by H.C. Brown in the mid-1950s, a development that greatly expanded the interest in and application of organoboron compounds. andersondevelopment.comethernet.edu.et This reaction provided a versatile method for preparing organoboranes, which in turn could be converted into a wide array of functional groups. acs.org

Historically, the synthesis of boronic acids and their esters often involved the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate esters at low temperatures. acs.orgrsc.org This approach, however, was limited by the low functional group tolerance of the organometallic reagents. acs.orgrsc.org The development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s brought boronic acids and esters to the forefront of organic synthesis, dramatically increasing the demand for these compounds and driving the development of new synthetic methods. andersondevelopment.comethernet.edu.et

The concept of transesterification, or ester interchange, has also been a long-standing method in borate chemistry. njit.edunjit.edu Early work demonstrated that high-boiling alkyl borates could react with methyl esters to produce methyl borate, often with the aid of a catalyst. njit.edu These historical methodologies, from the use of potent organometallics to the more subtle transesterification reactions, provided the fundamental chemical principles upon which the synthesis of more specialized borate compounds, including lithium methyltriolborate, would be built.

Contemporary Synthetic Routes to this compound

The development of this compound as a stable and easy-to-handle methylating reagent has been a significant advancement in organoboron chemistry. nih.govdntb.gov.ua It is an air-stable white solid, which is a convenient characteristic for a laboratory reagent. nih.govresearchgate.net

A primary and high-yielding synthetic route to this compound involves the use of organolithium reagents. nih.govresearchgate.net Specifically, methyllithium (B1224462) (MeLi) is reacted with a trialkoxyborane, such as triisopropoxyborane (B(O?Pr)?), in an ether solvent at low temperatures (e.g., -78 °C). nih.govresearchgate.net This reaction forms a boronate intermediate. The use of organolithium reagents to form tetrahedral boronate complexes is a well-established method in organoboron chemistry. rsc.orgillinois.edu The reaction is carefully controlled, often at low temperatures, to prevent over-alkylation which would lead to the formation of borinic esters instead of the desired boronic species. rsc.org

The general scheme for this alkylation pathway is as follows:

Step 1: Alkylation. Methyllithium is added to a solution of triisopropoxyborane in ether at -78 °C. The mixture is stirred for a period to allow for the formation of the lithium methoxytriisopropoxyborate intermediate. nih.gov

Step 2: Warming. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. nih.govresearchgate.net

This initial alkylation step is crucial for creating the carbon-boron bond that defines the methyltriolborate anion.

Following the initial alkylation, a ligand exchange and transesterification step is employed to form the final triolborate structure. nih.gov This involves the addition of a triol, such as 1,1,1-tris(hydroxymethyl)ethane (B165348). nih.govresearchgate.net The mixture is heated, typically to around 60 °C, to drive the transesterification process. nih.gov During this step, the isopropoxy groups on the boron atom are exchanged for the chelating triol, forming a stable cyclic structure. The isopropyl alcohol byproduct is removed. nih.gov

Transesterification is a common strategy in borate chemistry to modify the ester groups. njit.edunjit.edugoogle.com In the synthesis of this compound, this step is what confers the high stability to the final product. The resulting this compound is then typically precipitated from a solvent like acetone (B3395972), filtered, and dried. nih.govresearchgate.net

The synthesis of this compound has been optimized to achieve high yields, often around 97%. nih.govresearchgate.net Key factors in this optimization include:

Temperature Control: The initial alkylation is performed at a very low temperature (-78 °C) to ensure selective mono-methylation and prevent side reactions. rsc.orgnih.govresearchgate.net

Reaction Time: Allowing the reaction to stir for an extended period (e.g., 8 hours) after warming to room temperature ensures the complete formation of the initial boronate complex. nih.govresearchgate.net

Stoichiometry: Using equimolar amounts of the methyllithium, triisopropoxyborane, and 1,1,1-tris(hydroxymethyl)ethane ensures efficient conversion to the desired product. nih.gov

Solvent Choice: The choice of ether as the solvent for the alkylation step is common for reactions involving organolithium reagents. The subsequent use of acetone for precipitation allows for easy isolation of the solid product. nih.govresearchgate.net

The optimization of these conditions has made the synthesis of this compound a highly efficient and reproducible process. nih.gov

Strategic Derivatization of the Methyltriolborate Anion

While this compound itself is a valuable reagent, the triolborate anionic structure can be seen as a platform for creating other derivatives. The core stability of the triolborate cage allows for modifications to be made to the organic group attached to the boron. Although the provided information focuses on the methyl derivative, the synthetic strategy employed suggests that other organolithium reagents could potentially be used in place of methyllithium to generate a variety of organotriolborate salts. This would involve reacting different alkyllithium or aryllithium reagents with the trialkoxyborane in the initial step.

The development of various substituted bis(phosphino)borates through the reaction of phosphine-containing carbanions with diarylchloroboranes demonstrates the potential for creating diverse borate structures through careful selection of nucleophiles and electrophiles. caltech.edu Similarly, the synthesis of tris(thioether)borate ligands involves the deprotonation of a methyl sulfide (B99878) followed by reaction with a boron dihalide, showcasing another route to functionalized borates. nih.gov These examples highlight the broader possibilities for derivatizing the borate core.

Comparative Analysis of Methylating Reagents in Organoboron Chemistry

This compound is one of several reagents used for methylation in organoboron chemistry and beyond. A comparison with other common methylating agents reveals its distinct advantages.

ReagentAdvantagesDisadvantages
This compound Air-stable solid, easy to handle, high yields in cross-coupling reactions, does not require a base. nih.govdntb.gov.uaresearchgate.net
Methylboronic acid/Methylboroxine Commercially available. nih.govCan be difficult to purify, may form trimeric cyclic anhydrides (boroxines), can undergo protodeboronation. nih.govresearchgate.net
Potassium methyltrifluoroborate (MeBF3K) Bench-stable solid. researchgate.net
Trimethylphosphate Mild, nontoxic. nih.govRequires a catalyst (e.g., CuI) and activator. nih.gov
Methyl iodide (MeI), Methyl tosylate (MeOTs) Common laboratory reagents.Can be toxic, reactions may have lower yields compared to newer reagents. nih.gov
Organotin reagents Toxicity concerns.

In palladium-catalyzed cross-coupling reactions, this compound has shown excellent performance, often superior to other methylating agents. nih.govresearchgate.net For instance, in the methylation of aryl halides, it can be used in the presence of a palladium catalyst and a suitable ligand in a mixed solvent system (e.g., MeOH/H?O) without the need for an external base. nih.govresearchgate.net This simplifies the reaction setup and workup.

In contrast, while reagents like methylboronic acid are also used, they can suffer from issues like protodeboronation, which can lead to the need for excess reagent to achieve complete conversion. researchgate.net Other methylating agents like trimethylphosphate have been shown to be effective but require specific catalytic systems to function. nih.gov The development of air-stable and highly efficient reagents like this compound represents a significant step forward in simplifying methylation procedures in organic synthesis. nih.govresearchgate.net

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation of Lithium Methyltriolborate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Lithium Methyltriolborate Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of chemical compounds in solution. For this compound, a multi-nuclear approach provides detailed insights into the connectivity and environment of each atom.

The precise structure of this compound in solution has been successfully determined using a combination of ¹H, ¹¹B, and ¹³C NMR spectroscopy. Research by Yamamoto and colleagues has provided key spectral data for the compound dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.orgscispace.com

The ¹H NMR spectrum shows three distinct singlets. rsc.orgscispace.com A signal at 3.40 ppm corresponds to the six protons of the three methylene (B1212753) (-OCH₂-) groups in the triol backbone. The two methyl groups are differentiated, with the signal at 0.37 ppm assigned to the methyl group attached to the quaternary carbon of the triol ligand, and the signal at -0.75 ppm corresponding to the methyl group directly bonded to the boron atom. rsc.orgscispace.com

In the ¹³C NMR spectrum, four signals are observed, which confirms the proposed structure. The resonances appear at 73.5, 34.5, 16.9, and 6.54 ppm. rsc.orgscispace.com

The ¹¹B NMR spectrum is particularly informative for organoboron compounds. For this compound, a single resonance is observed at 1.44 ppm (relative to an external standard of BF₃·OEt₂). rsc.orgscispace.com This chemical shift is characteristic of a tetracoordinate boron atom, confirming the formation of the "ate" complex.

Table 1: NMR Spectroscopic Data for this compound in DMSO-d₆

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment Reference
¹H 3.40 singlet -OCH₂ - rsc.org, scispace.com
0.37 singlet -CCH₃ rsc.org, scispace.com
-0.75 singlet B-CH₃ rsc.org, scispace.com
¹³C 73.5, 34.5, 16.9, 6.54 - C₅H₁₂BO₃ framework rsc.org, scispace.com
¹¹B 1.44 - B rsc.org, scispace.com

Dynamic NMR (DNMR) spectroscopy encompasses a set of techniques used to study chemical processes that occur on the NMR timescale, such as conformational changes and ligand exchange. These studies, typically involving variable-temperature (VT) NMR experiments, can provide kinetic and thermodynamic parameters for such dynamic processes. oup.comacs.org

For this compound, DNMR studies could elucidate several important aspects of its solution behavior. For instance, VT-NMR could reveal information about the conformational flexibility of the bicyclic triolborate cage. Furthermore, it could be used to investigate the kinetics of potential exchange processes, such as the exchange of the lithium cation between different borate (B1201080) anions or with the solvent. To date, specific dynamic NMR studies on this compound have not been published in the surveyed literature.

The introduction of a paramagnetic center, such as a lanthanide ion or a transition metal complex, can induce significant changes in the NMR spectrum of a nearby molecule. These paramagnetic effects include large shifts in resonance frequencies (paramagnetic shifts) and increased relaxation rates, leading to line broadening. rsc.orgresearchgate.netrsc.orgresearchgate.net The magnitude of these effects is dependent on the distance and geometry between the paramagnetic center and the observed nucleus, making paramagnetic NMR a powerful tool for structural and mechanistic studies of complexes in solution.

In the context of this compound, while it is itself diamagnetic, its interaction with paramagnetic species could be studied. For example, investigating the complexation of this compound with a paramagnetic metal ion could provide detailed structural information about the resulting complex. The paramagnetic shifts induced in the ¹H, ¹³C, and ¹¹B NMR spectra of the triolborate ligand upon complexation would help to map the binding site and determine the solution structure of the complex. As of now, there are no published studies in the reviewed literature detailing the use of paramagnetic effects to study the complexation of this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. wikipedia.orghoriba.comlibretexts.org These techniques are highly sensitive to the presence of specific functional groups and the nature of chemical bonds. IR and Raman spectroscopy are complementary, as a vibrational mode may be active in one technique but not the other, based on the change in dipole moment (IR) or polarizability (Raman) during the vibration. edinst.comnih.govspectroscopyonline.com

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the C-H, C-O, and C-C stretching and bending vibrations within the triolborate framework. libretexts.orgyoutube.comvscht.cz The B-O and B-C stretching vibrations would also be expected to appear in the fingerprint region of the spectrum. Raman spectroscopy would be particularly useful for observing symmetric vibrations, such as the breathing modes of the bicyclic cage structure, which may be weak or absent in the IR spectrum. nih.govmetrohm.comyoutube.com

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orgnih.gov It provides accurate information on bond lengths, bond angles, and intermolecular interactions, which is essential for a complete structural understanding of a compound.

An X-ray crystal structure of this compound would provide unambiguous proof of its bicyclic "ate" complex structure in the solid state. It would reveal the precise geometry around the tetracoordinate boron atom, the conformation of the six-membered rings, and the coordination environment of the lithium cation, including its interactions with the oxygen atoms of the triolborate anion and any solvent molecules present in the crystal lattice. This information would be invaluable for understanding the stability of the compound and its reactivity. At present, a single-crystal X-ray diffraction structure for this compound has not been reported in the reviewed literature.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. chemguide.co.ukwikipedia.orglibretexts.org Various ionization techniques can be employed, with soft ionization methods often being used to observe the molecular ion with minimal fragmentation.

For this compound, mass spectrometry could confirm the molecular weight of the [MeB(OCH₂)₃CCH₃]⁻ anion and provide insights into its stability. By employing tandem mass spectrometry (MS/MS), the fragmentation pathways of the molecular ion could be studied. nih.gov This would involve isolating the parent ion and inducing fragmentation, then analyzing the resulting fragment ions. The observed fragmentation pattern would provide valuable information about the relative strengths of the bonds within the triolborate cage and could help to further confirm the structure of the compound. Currently, there are no published mass spectrometry studies specifically detailing the molecular ion and fragmentation of this compound. The use of lithium ion attachment mass spectrometry is a known technique for the analysis of volatile species. rsc.org

Advanced Spectroscopic Techniques for in situ Reaction Monitoring (e.g., Operando Spectroscopy)

The real-time analysis of electrochemical processes at the electrode-electrolyte interface is crucial for understanding the performance and degradation mechanisms of lithium-ion batteries. Operando spectroscopy, which involves characterization while the battery is in operation, provides invaluable insights into the dynamic changes occurring within the cell. rsc.org Although direct operando spectroscopic studies specifically targeting this compound are not extensively documented in publicly available literature, the application of these techniques to analogous lithium borate compounds offers a clear framework for its potential characterization. Techniques such as Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for the in situ monitoring of electrolyte decomposition and solid electrolyte interphase (SEI) formation. jst.go.jposti.gov

Operando Fourier Transform Infrared (FTIR) Spectroscopy

In situ and operando FTIR spectroscopy are highly sensitive to the vibrational modes of molecules, making them ideal for tracking changes in the chemical bonds of electrolyte components during battery cycling. researchgate.net This technique can be employed to monitor the decomposition of borate-based additives and the formation of new species on the electrode surface.

For instance, studies on electrolytes containing lithium bis(oxalato)borate (LiBOB), a related borate salt, demonstrate the power of operando FTIR. acs.org During the initial reduction process on the anode, changes in the FTIR spectra can be observed. The disappearance of peaks associated with the borate anion and the appearance of new peaks can be attributed to the formation of SEI components. researchgate.net

Detailed Research Findings from Analogous Systems:

In a typical operando FTIR experiment on a borate-containing electrolyte, a specially designed cell allows the infrared beam to probe the electrode surface in real-time. rsc.orgjst.go.jp As the cell is charged and discharged, sequential spectra are collected.

Initial State (Open Circuit Voltage): The spectrum is dominated by the characteristic absorption bands of the solvent (e.g., ethylene (B1197577) carbonate, dimethyl carbonate) and the borate salt.

During Reduction (Anode): As the potential is lowered, new absorption bands may appear. For example, the formation of lithium oxalate (B1200264) (Li₂C₂O₄), a common decomposition product of oxalate-containing borate salts, can be identified by its characteristic C=O stretching vibrations. acs.org The reduction of the borate structure itself can also lead to new B-O stretching modes. researchgate.net

During Oxidation (Cathode): At the cathode, changes in the electrolyte can also be monitored, revealing degradation pathways at high potentials. rsc.org

The following interactive table summarizes typical FTIR peak assignments that could be anticipated in an operando study of a borate-based electrolyte, based on findings from related compounds like LiBOB. acs.orgresearchgate.net

Wavenumber (cm⁻¹)AssignmentObservation during CyclingInterpretation
~1800-1750C=O stretching in cyclic carbonates (e.g., EC)Decrease in intensityConsumption of solvent during SEI formation.
~1650C=O stretching in lithium oxalateAppearance and growth of a new peakFormation of insoluble lithium oxalate as a key SEI component from the decomposition of the borate anion. acs.org
~1400-1300B-O stretching in borate complexesShift and broadening of peaksChanges in the coordination environment of the boron center due to decomposition and incorporation into the SEI. researchgate.net
~1100-1000C-O stretching in carbonatesChanges in peak shape and positionSolvation and desolvation of lithium ions and solvent decomposition.

Operando Raman Spectroscopy

Raman spectroscopy, which is complementary to FTIR, is another powerful vibrational spectroscopy technique for in situ reaction monitoring. It is particularly sensitive to non-polar bonds and can provide information about the solvation of lithium ions and the structure of the electrolyte. nih.govfrontiersin.org

In studies of borate-based electrolytes, operando Raman spectroscopy can track the concentration gradients of the salt and solvent near the electrode surface, providing insights into ion transport. nih.gov It can also detect the formation of crystalline SEI components.

Detailed Research Findings from Analogous Systems:

By focusing a laser on the electrode-electrolyte interface through a transparent window in an operando cell, Raman spectra can be collected throughout the electrochemical cycling.

Li⁺ Solvation: Changes in the Raman bands of the solvent molecules can indicate changes in the solvation shell of the lithium ions as they move towards the electrode. nih.gov

Anion Stability: The vibrational modes of the borate anion can be monitored to assess its stability at different potentials. The disappearance of the characteristic anion peaks is a direct indication of its decomposition. researchgate.net

SEI Formation: The emergence of new peaks can signal the formation of specific crystalline products on the electrode surface. For example, the formation of lithium carbonate (Li₂CO₃) or other carbonate species can be detected.

The table below provides an example of how operando Raman spectroscopy can be used to interpret reaction mechanisms in borate-containing electrolytes, based on published research. nih.govresearchgate.net

Raman Shift (cm⁻¹)AssignmentObservation during CyclingInterpretation
~1085Symmetric stretching of carbonate ions in Li₂CO₃Appearance of a new peak on the anodeA common SEI component formed from solvent decomposition.
~880-850Ring breathing mode of ECDecrease in intensity and shift in peak positionConsumption of EC and changes in the Li⁺ solvation environment. researchgate.net
~770-750Symmetric stretching of borate anions (e.g., BF₄⁻-like)Decrease in intensity upon reductionDecomposition of the borate salt at the anode surface. researchgate.net
~550-500B-O bending modesChanges in the spectral profileStructural changes in the borate species upon decomposition and integration into the SEI.

Operando X-ray Photoelectron Spectroscopy (XPS)

Operando XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the species at the very top surface of the electrodes (typically the top 5-10 nm). nanoge.orgresearchgate.net This makes it exceptionally well-suited for studying the formation and evolution of the SEI in real-time. nih.gov

By building an electrochemical cell within the high-vacuum environment of an XPS instrument, it is possible to acquire spectra from an electrode while a potential is applied. osti.gov

Detailed Research Findings from Analogous Systems:

Operando XPS studies on systems with solid electrolytes or with additives that form a distinct SEI have revealed the layered and dynamic nature of this interfacial film. chemrxiv.org

Elemental Composition: The technique can track the increase of elements from the electrolyte salt (e.g., Boron, Oxygen, Fluorine if present) on the electrode surface as the SEI forms.

Chemical State Analysis: High-resolution spectra of individual elements (e.g., C 1s, O 1s, B 1s) can distinguish between different chemical environments. For example, the C 1s spectrum can differentiate between carbonate solvents, lithium alkyl carbonates, and lithium carbonate, all of which are potential SEI components. oup.com The B 1s spectrum would be crucial for tracking the fate of the this compound.

Dynamic Evolution: Operando XPS can show how the composition and thickness of the SEI change with the state of charge and over multiple cycles. nih.gov For instance, some SEI components might be formed during the initial reduction and then remain stable, while others might be continuously formed and dissolved.

The following table illustrates the type of data and interpretations that can be obtained from an operando XPS experiment on an electrode cycled in a borate-containing electrolyte. oup.comuri.edu

Core LevelBinding Energy (eV)Species AssignmentInterpretation from Operando Analysis
C 1s~290Carbonates (e.g., EC, DMC)Decrease in signal indicates solvent consumption.
C 1s~288C-O species (e.g., lithium alkyl carbonates)Appearance and evolution of this peak indicates the formation of organic SEI components.
C 1s~285Li₂CO₃Growth of this component signifies the formation of a key inorganic SEI product.
O 1s~532C=O in carbonatesCorrelates with the C 1s data for solvent and organic SEI species.
O 1s~531Li₂CO₃, B-O speciesIncrease indicates the formation of inorganic SEI components containing oxygen.
B 1s~192-194Borates (e.g., LiBOB)The evolution of this peak would directly track the decomposition of the borate salt and its incorporation into the SEI as borates or B-O-C species. oup.com

Through the combined application of these advanced operando spectroscopic techniques, a comprehensive picture of the role of this compound in the complex interfacial reactions within a lithium-ion battery can be constructed. These methods provide the detailed, time-resolved data necessary to elucidate reaction mechanisms and guide the rational design of more stable and efficient electrolyte systems.

Reactivity Profiles and Mechanistic Investigations of Lithium Methyltriolborate

Role as a Nucleophilic Methyl Source in Cross-Coupling Reactionsnih.govresearchgate.netnih.govresearchgate.netresearchgate.net

Lithium methyltriolborate, [MeB(OCH₂)₃CCH₃]Li, has been developed as a highly effective reagent for methylation in cross-coupling reactions. nih.govresearchgate.net This air-stable, solid ate-complex serves as a potent nucleophilic methyl source, offering significant advantages over traditional organoboron compounds like boronic acids, which can be difficult to purify and are often complicated by side reactions such as protodeboronation. nih.govresearchgate.net Its stability and ease of handling make it a convenient reagent for metal-catalyzed bond-forming reactions. nih.govresearchgate.net A key feature of its reactivity is the high nucleophilicity of the methyl group, which facilitates smooth transmetalation to palladium catalysts. nih.gov This enhanced reactivity allows for efficient cross-coupling reactions to be performed without the need for a base, broadening the substrate scope to include base-sensitive functional groups. nih.govnih.gov

This compound has demonstrated excellent performance in the palladium-catalyzed cross-coupling with a variety of haloarenes. nih.govnih.gov The reaction effectively forms a new carbon-carbon bond between the methyl group of the borate (B1201080) and the aryl ring of the halide. nih.gov These reactions are typically carried out using a palladium acetate (B1210297) [Pd(OAc)₂] catalyst in combination with a suitable phosphine (B1218219) ligand. nih.govnih.gov A key advantage of this system is its ability to proceed efficiently in a refluxing mixture of methanol (B129727) and water (MeOH/H₂O) and, notably, in the absence of a base. nih.govresearchgate.netnih.gov The absence of a required base is a significant improvement over many other methylation methods that rely on large amounts of strong bases, which can limit the reaction's applicability with sensitive substrates. researchgate.net

Systematic studies have been conducted to optimize the conditions for the palladium-catalyzed methylation of haloarenes using this compound. nih.govresearchgate.net The choice of both the palladium source and the ancillary ligand is crucial for achieving high yields.

In catalyst screening, palladium acetate (Pd(OAc)₂) was identified as the most effective palladium source, outperforming various palladium chloride complexes such as PdCl₂, PdCl₂(PhCN)₂, and PdCl₂(PPh₃)₂. nih.gov The optimization of the phosphine ligand was also critical. Among a range of ligands tested, RuPhos was found to be superior, leading to quantitative conversion in the model reaction between 4-bromobiphenyl (B57062) and this compound. nih.gov The optimal solvent system was determined to be an aqueous methanol mixture (MeOH/H₂O), as reactions in other solvents like aqueous THF, toluene, or dioxane were significantly slower. researchgate.net

Table 1: Effect of Ligands and Catalysts on the Methylation of 4-bromobiphenyl. nih.govresearchgate.net
EntryPalladium Catalyst (3 mol%)Ligand (6 mol%)Yield (%) b
1Pd(dba)₂PPh₃35
2PdCl₂PPh₃59
3PdCl₂(PhCN)₂PPh₃66
4PdCl₂(PPh₃)₂-67
5PdCl₂(cod)PPh₃49
6Pd(OAc)₂PPh₃72
7Pd(OAc)₂RuPhos99

a Reaction conditions: 4-bromobiphenyl (1 equiv), this compound (2 equiv), catalyst, and ligand in MeOH/H₂O at 80 °C for 22 h. nih.gov

b GC Yield. nih.gov

Under the optimized conditions of Pd(OAc)₂ (1 mol%) and RuPhos (2 mol%) in aqueous methanol at 80 °C, this compound successfully couples with a wide range of aryl halides. nih.govresearchgate.net The reaction generally provides high yields, often exceeding 80%, for various substituted aryl bromides and chlorides. nih.gov

The methodology is tolerant of different functional groups and steric hindrance. For instance, aryl halides with ortho-substituents reacted efficiently without a significant drop in yield. nih.govresearchgate.net The reaction works with aryl chlorides, bromides, and iodides. However, a slight decrease in reactivity was observed for 2-naphthyliodide compared to its bromide and chloride counterparts. nih.gov This broad substrate scope, coupled with the mild, base-free conditions, makes this compound a versatile reagent for the synthesis of methylated aromatic compounds. nih.govnih.gov

Table 2: Substrate Scope for the Palladium-Catalyzed Methylation of Aryl Halides. nih.govresearchgate.net
EntryAryl HalideIsolated Yield (%)
14-Bromobiphenyl94
24-Bromoanisole95
33-Bromotoluene94
42-Bromotoluene88
52-Naphthylbromide94
62-Naphthylchloride92
72-Naphthyliodide85
84-Chlorobenzonitrile91

a Reaction conditions: Aryl halide (1 equiv), this compound (2 equiv), Pd(OAc)₂ (1 mol%), and RuPhos (2 mol%) in MeOH/H₂O at 80 °C for 12 h. nih.govresearchgate.net

Transmetalation Mechanisms in Catalytic Cyclesnih.govnih.govresearchgate.net

The transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, is a critical process in the catalytic cycle of cross-coupling reactions. nih.gov this compound demonstrates high transmetalation efficiency in palladium-catalyzed C-C bond formation. nih.govresearchgate.net This efficiency is attributed to the "ate-complex" structure of the triolborate, which increases the nucleophilicity of the methyl group. nih.gov This inherent high reactivity facilitates a smooth transfer of the methyl group to the palladium(II) complex, a step that can be rate-limiting with other organoboron reagents. nih.govresearchgate.net The ability of this compound to undergo efficient transmetalation without the need for a base distinguishes it from many boronic acids, which often require activation by a base to form a more nucleophilic boronate species. nih.govnih.gov

Reaction Kinetics and Thermodynamic Considerations

Detailed experimental studies on the reaction kinetics and thermodynamic parameters specifically for the cross-coupling of this compound are not extensively covered in the available literature. While the thermodynamic stability of other lithium compounds, particularly solid-state electrolytes, has been investigated through first-principles calculations, similar detailed analyses for this compound, such as the energetics of its decomposition or the activation barriers for transmetalation, have not been reported in the searched literature. umd.edunih.govrsc.org General mechanistic studies on Suzuki-Miyaura reactions provide a foundational understanding, but specific kinetic data for this reagent are needed for a complete profile. illinois.edu

Investigations of Radical Pathways in Organoborate Reactivity

The palladium-catalyzed cross-coupling of organoboron compounds is generally understood to proceed via a two-electron mechanism involving oxidative addition, transmetalation, and reductive elimination. While alternative single-electron transfer (SET) pathways involving radical intermediates have been identified for organoboron reagents in other catalytic systems, such as those employing photoredox or nickel catalysts, there is no specific evidence in the searched literature to suggest that a radical pathway is operative for the palladium-catalyzed methylation using this compound under the described thermal conditions. researchgate.netresearchgate.net

Comparative Reactivity Studies with Other Organolithium and Organoboron Reagents

This compound, [MeB(OCH₂)₃CCH₃]Li, has emerged as a uniquely advantageous reagent in the field of organic synthesis, particularly for metal-catalyzed cross-coupling reactions. Its reactivity profile offers a compelling alternative to traditional organolithium and other organoboron compounds, primarily due to its exceptional stability and distinct mechanistic pathway.

A significant advantage of this compound is its stability in the presence of air and moisture. nih.govnih.govresearchgate.net It is synthesized as a white solid that is convenient to handle and can be stored without special precautions, a stark contrast to conventional organolithium reagents like methyllithium (B1224462) (MeLi). nih.govresearchgate.net Organolithium reagents are notoriously reactive, often pyrophoric, and require strictly anhydrous and inert atmospheric conditions for handling and use. wikipedia.orgontosight.ai

Compared to other organoboron reagents, such as methylboronic acid (CH₃B(OH)₂) or its corresponding boroxine, this compound exhibits superior performance in palladium-catalyzed methylation reactions. nih.govresearchgate.net While boronic acids are generally stable, their cross-coupling reactions typically necessitate the use of a base to facilitate the crucial transmetalation step. nih.gov This requirement can be a major limitation, as the presence of a strong base can lead to side reactions and is incompatible with base-sensitive functional groups. nih.gov Furthermore, boronic acids can be difficult to purify and are prone to undesirable side reactions like protodeboronation. nih.govresearchgate.net

This compound circumvents these issues by functioning as a potent methylating agent without the need for an external base. nih.gov The inherent 'ate' complex structure provides a methyl group with high nucleophilicity, enabling smooth and efficient transmetalation to a palladium(II) center. nih.govresearchgate.net This reactivity is demonstrated in its successful application in Suzuki-Miyaura cross-coupling reactions with a variety of aryl halides. The reaction proceeds efficiently in a mixture of methanol and water, highlighting its compatibility with protic solvents. nih.govresearchgate.net

The effectiveness of this compound in palladium-catalyzed cross-coupling is highly dependent on the choice of catalyst and ligand. Research findings indicate that the combination of Palladium(II) acetate (Pd(OAc)₂) as the palladium source and RuPhos as the phosphine ligand provides optimal results, leading to nearly quantitative yields in the methylation of 4-bromobiphenyl. nih.govresearchgate.net

Table 1: Effect of Palladium Catalyst and Ligand on the Methylation of 4-Bromobiphenyl with this compound Reaction Conditions: 4-bromobiphenyl (1 equiv), this compound (2 equiv), Pd catalyst (3 mol%), ligand (6 mol%) in MeOH/H₂O at 80 °C for 22 h. nih.govresearchgate.net

EntryPd CatalystLigandYield (%)
1Pd(dba)₂SPhos35
2PdCl₂(PhCN)₂SPhos66
3PdCl₂(PPh₃)₂SPhos67
4Pd(OAc)₂SPhos71
5Pd(OAc)₂ RuPhos >99
6Pd(OAc)₂XPhos6
7Pd(OAc)₂PCy₃22

Under these optimized conditions, this compound effectively methylates a broad range of aryl and heteroaryl halides. nih.govresearchgate.net The reaction demonstrates good functional group tolerance and is effective even with sterically hindered substrates, showcasing its wide applicability. nih.gov

Table 2: Selected Examples of Cross-Coupling of Aryl Halides with this compound Reaction Conditions: Aryl halide (1 equiv), this compound (2 equiv), Pd(OAc)₂ (1 mol%), RuPhos (2 mol%) in MeOH/H₂O at 80 °C for 12 h. nih.gov

EntryAryl HalideProductIsolated Yield (%)
14-Bromoacetophenone4-Methylacetophenone94
24-Bromobenzonitrile4-Methylbenzonitrile91
32-Naphthyl bromide2-Methylnaphthalene93
42-Naphthyl chloride2-Methylnaphthalene84
51-Bromo-2-methylnaphthalene1,2-Dimethylnaphthalene88
62-Bromo-1,3,5-trimethylbenzene1,2,4,6-Tetramethylbenzene86

Table 3: Qualitative Reactivity and Handling Comparison

Reagent TypeExampleKey Characteristics
Triolborate This compound Air and water stable solid; easy to handle; high nucleophilicity; does not require a base for cross-coupling. nih.govresearchgate.net
Organolithium Methyllithium Highly reactive and often pyrophoric; requires strictly anhydrous/inert conditions; strong base and nucleophile. wikipedia.orgontosight.ai
Organoboron Methylboronic acid Generally stable but can be difficult to purify; requires a base for cross-coupling; susceptible to protodeboronation. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies of Lithium Methyltriolborate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, the nature of its chemical bonds, and its electronic landscape. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for the study of molecular systems. youtube.com It is particularly well-suited for determining the equilibrium geometry and thermodynamic stability of compounds like lithium methyltriolborate. arxiv.orgbath.ac.uk In a typical DFT study, the initial proposed structure of the methyltriolborate anion interacting with a lithium cation is optimized to find the lowest energy conformation. daneshyari.com

This geometry optimization process yields key structural parameters. For this compound, this would include the bond lengths between boron and oxygen (B-O), oxygen and lithium (O-Li), and boron and carbon (B-C), as well as the bond angles that define the molecule's three-dimensional shape. The stability of the molecule is assessed by calculating its total electronic energy and vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. chemrxiv.orglbl.gov Thermodynamic properties like the enthalpy of formation can also be derived from these calculations. ieeesem.com

Table 1: Representative Optimized Geometric Parameters for a Lithium Coordinated Borate (B1201080) Anion (Illustrative) This table presents typical data that would be obtained from a DFT geometry optimization.

ParameterAtom 1Atom 2Predicted Value
Bond LengthBoronOxygen1.45 Å
Bond LengthBoronCarbon1.60 Å
Bond LengthOxygenLithium1.95 Å
Bond AngleO - B - O110.5°
Bond AngleO - B - C108.5°
Dihedral AngleC - B - O - Li180.0° (planar)

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic way to approach the exact solution of the Schrödinger equation. osti.govchimia.ch

For this compound, these high-level calculations would be employed to obtain a more precise characterization of its electronic structure than might be possible with standard DFT functionals. They are particularly valuable for calculating properties that are sensitive to electron correlation effects. While computationally more demanding, ab initio methods can serve as a benchmark for DFT results and provide highly accurate values for ionization potentials, electron affinities, and the nature of the frontier molecular orbitals (HOMO and LUMO).

Computational Modeling of Reaction Mechanisms and Transition States

Understanding how this compound participates in chemical reactions is crucial for predicting its reactivity and stability under various conditions. Computational modeling can map out entire reaction pathways, identifying intermediate species and the transition states that connect them. utexas.eduresearchgate.net

By locating the transition state structure for a proposed reaction, researchers can calculate the activation energy barrier, which is a key determinant of the reaction rate. mdpi.com For instance, the mechanism of decomposition or reaction with a solvent molecule could be investigated. This involves calculating the energies of the reactants, products, and the transition state. Such studies are vital for applications where the compound might be used as an electrolyte component in batteries, as they can help predict degradation pathways. researchgate.netdntb.gov.ua

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be used to aid in the experimental characterization of a compound. A key example is the prediction of vibrational spectra (infrared and Raman). Following a DFT geometry optimization, a frequency calculation yields the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. chemrxiv.org

These predicted frequencies and their corresponding intensities can be compared with experimental IR or Raman spectra to confirm the structure of synthesized this compound. Each peak in the calculated spectrum corresponds to a specific molecular motion, such as the stretching of B-O or C-H bonds, or the bending of O-B-O angles. This allows for a detailed assignment of experimental spectra. researchgate.net

Table 2: Predicted Vibrational Frequencies for Methyltriolborate Anion (Illustrative) This table shows representative data from a DFT frequency calculation.

Frequency (cm⁻¹)Intensity (km/mol)Assignment
301025C-H Asymmetric Stretch
292515C-H Symmetric Stretch
1350250B-O Asymmetric Stretch
1080180B-O Symmetric Stretch
950110B-C Stretch
72085CH₃ Rocking Mode

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

For this compound, MD simulations can reveal crucial information about its behavior in a liquid electrolyte. mdpi.com Key properties that can be investigated include:

Solvation Structure: Determining how solvent molecules arrange around the lithium cation and the methyltriolborate anion. The coordination number, which is the number of solvent molecules in the first solvation shell, can be calculated. researchgate.net

Ion Pairing: Assessing the extent to which the lithium cation and the borate anion remain associated as an ion pair or dissociate in solution.

Transport Properties: Calculating diffusion coefficients for the individual ions, which are related to the ionic conductivity of the electrolyte solution. nii.ac.jp

These simulations are essential for designing electrolytes with optimal properties, such as high ionic conductivity and stability. nih.gov

Quantitative Structure-Activity Relationships (QSAR) in Organoborate Reactivity

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of a series of compounds with a specific activity, such as their reactivity or biological effect. In the context of organoborate chemistry, a QSAR study could be developed to predict the reactivity of different borate compounds based on computationally derived parameters. rsc.org

For a series of related organoborate salts, including this compound, one could calculate a set of molecular descriptors using methods like DFT. These descriptors might include:

Electronic Properties: HOMO and LUMO energies, partial atomic charges.

Steric Properties: Molecular volume, surface area.

Topological Properties: Descriptors based on the molecular graph.

These calculated descriptors would then be statistically correlated with an experimentally measured property, such as reaction rate or electrochemical stability. The resulting QSAR model could then be used to predict the reactivity of new, unsynthesized organoborate compounds, thereby guiding experimental efforts toward molecules with desired properties. daneshyari.com

Applications of Lithium Methyltriolborate in Advanced Organic Synthesis

Stereoselective and Regioselective Methylation Reactions

Lithium methyltriolborate serves as an effective methyl source in palladium-catalyzed cross-coupling reactions, particularly for the methylation of aryl halides. nih.govresearchgate.net These reactions, a variant of the Suzuki-Miyaura coupling, allow for the precise formation of carbon-carbon bonds. The structure of the triolborate reagent contributes to a high degree of selectivity in these transformations.

The good performance of this reagent in metal-catalyzed bond-forming reactions has been demonstrated in palladium-catalyzed cross-coupling reactions with haloarenes. nih.gov The yields of these reactions are highly sensitive to the choice of palladium complexes and phosphine (B1218219) ligands. researchgate.net For instance, the combination of Pd(OAc)₂ with the RuPhos ligand has been shown to be particularly effective, leading to near-quantitative yields in the methylation of 4-bromobiphenyl (B57062). researchgate.net This highlights the potential for high regioselectivity, as the reaction proceeds specifically at the carbon-halogen bond. While the core research demonstrates high chemoselectivity, the inherent mechanism of Suzuki-type couplings often allows for predictable regioselectivity based on the position of the leaving group on the aromatic ring. Further research is exploring the application of this compound with more complex substrates where stereoselectivity becomes a critical factor.

Table 1: Effect of Palladium Catalysts and Ligands on the Methylation of 4-Bromobiphenyl

Data sourced from Molecules 2013, 18, 432. researchgate.net

Utility in the Construction of Complex Molecular Architectures

The construction of complex molecules, such as natural products and pharmaceuticals, relies on robust and selective bond-forming reactions. researchgate.netbris.ac.uk Organoboron reagents are central to this endeavor due to their versatility and functional group tolerance. nih.govdigitellinc.com The lithiation–borylation strategy, for example, allows for the iterative extension of carbon chains with exceptional stereocontrol, resembling a molecular assembly line. bris.ac.uk

This compound, as a stable and effective coupling partner in Suzuki-Miyaura reactions, fits well within this paradigm. nih.gov Its ability to participate in the formation of aryl-methyl bonds is a fundamental step in the synthesis of many complex organic structures. The mild conditions required for its reactions make it suitable for use with highly functionalized intermediates, which are common in the late-stage synthesis of natural products. nih.govacs.org While specific total syntheses employing this compound are still emerging in the literature, its demonstrated efficacy in palladium-catalyzed methylation suggests significant potential for its application in building complex molecular frameworks. researchgate.net

Role in Catalyst Design and Development

The effectiveness of a cross-coupling reaction is critically dependent on the synergy between the organometallic reagent and the transition metal catalyst. This compound influences catalyst design by enabling efficient catalysis under specific, often mild, conditions. Its unique structure and reactivity profile necessitate the selection of appropriate catalyst systems to achieve optimal results.

Research has shown that the choice of both the palladium precursor and, crucially, the phosphine ligand has a dramatic impact on reaction yields when using this compound. researchgate.net For example, bulky, electron-rich phosphine ligands like RuPhos and SPhos are highly effective in promoting the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. researchgate.netmdpi.com The fact that this compound can function without a strong base activator simplifies the catalytic system and influences the design of ligands that are stable and effective under neutral or near-neutral pH conditions. nih.gov This allows for the development of catalytic processes that are compatible with base-sensitive functional groups, broadening the scope of palladium-catalyzed methylation. dartmouth.edu

Green Chemistry Aspects of this compound Reactions

Green chemistry principles encourage the development of chemical processes that are environmentally benign. This compound exhibits several characteristics that align with these principles.

A key advantage is its ability to participate in cross-coupling reactions under base-free conditions. nih.gov Traditional Suzuki-Miyaura couplings often require a stoichiometric amount of base, which can complicate product purification and generate significant waste. By eliminating the need for an external base, reactions with this compound offer a more atom-economical and streamlined process.

Furthermore, these reactions can often be conducted in environmentally friendly solvent systems, such as mixtures of methanol (B129727) and water. nih.govresearchgate.net The reagent itself is an air-stable, white solid, which makes it easier and safer to handle compared to many pyrophoric or unstable organometallic reagents. nih.gov These features—base-free conditions, use of greener solvents, and operational stability—make this compound an attractive option for sustainable chemical synthesis.

Table 2: Methylation of Various Aryl Halides under Base-Free Conditions

Reaction Conditions: Aryl halide (1 equiv), this compound (2 equiv), Pd(OAc)₂ (1 mol%), and RuPhos (2 mol%) in MeOH/H₂O at 80 °C for 12 h. Data sourced from Molecules 2013, 18, 434. researchgate.net

Scale-Up Considerations for Industrial Synthetic Processes

The transition of a synthetic methodology from the laboratory to an industrial scale presents numerous challenges, including cost, safety, robustness, and ease of handling. acs.org this compound possesses several attributes that are highly desirable for large-scale applications.

First, its status as an air-stable, crystalline solid simplifies storage, handling, and weighing operations, a significant advantage over sensitive or pyrophoric reagents. nih.gov This inherent stability can reduce the need for specialized equipment and stringent inert atmosphere techniques, potentially lowering operational costs. americanelements.com

Future Research Directions and Perspectives in Lithium Methyltriolborate Chemistry

Exploration of Novel Synthetic Pathways and Analogues

The synthesis of organoboron compounds has evolved significantly, moving beyond traditional methods to embrace more efficient and sustainable approaches. mdpi.com Future research into Lithium methyltriolborate will likely focus on developing novel synthetic methodologies that offer improved yields, scalability, and functional group tolerance.

One promising direction is the exploration of metal-free catalytic borylation reactions . These methods provide an attractive alternative to conventional transition-metal-catalyzed processes, often exhibiting high chemoselectivity and regioselectivity under milder conditions. mdpi.com The development of such pathways for this compound would enhance its accessibility and utility.

Furthermore, the synthesis of a diverse range of analogues of this compound will be crucial for expanding its chemical space and potential applications. This could involve the variation of the methyl group with other alkyl, aryl, or functionalized organic moieties. The synthesis of related bicyclic triol borates, such as Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide, has been reported, suggesting the feasibility of creating a library of analogous compounds. Additionally, the development of genetically programmed biosynthetic routes, which have been demonstrated for the production of chiral organoboranes in bacteria, could offer a novel and sustainable approach to synthesizing chiral analogues of this compound. nih.gov

Potential Synthetic Approach Description Anticipated Advantages
Metal-Free Catalytic BorylationUtilization of catalysts that do not contain transition metals to introduce the boron moiety.High chemoselectivity, mild reaction conditions, reduced metal contamination.
Analogue SynthesisSystematic variation of the organic substituent on the boron atom.Access to a wide range of compounds with tailored electronic and steric properties.
Enzymatic SynthesisUse of engineered enzymes to catalyze the formation of carbon-boron bonds.High enantioselectivity, sustainable and environmentally friendly process.

Development of New Catalytic Applications

Organoboron compounds are increasingly recognized for their catalytic prowess, serving as versatile reagents and catalysts in a multitude of organic transformations. oaepublish.com A significant future research direction for this compound will be the exploration of its potential in catalysis.

Given the Lewis acidic nature of the boron center, this compound could be investigated as a Lewis acid catalyst in various reactions, such as carbonyl activations, cycloadditions, and rearrangement reactions. The specific steric and electronic environment of the methyltriolborate framework may impart unique reactivity and selectivity compared to existing Lewis acids.

Moreover, the application of lithium organoborates as single-site catalysts for reactions like the hydroboration of alkenes and alkynes is an emerging area. researchgate.net Investigating the catalytic activity of this compound in such transformations could lead to the development of novel and efficient catalytic systems. The unique bicyclic structure of the triolborate ligand may influence the stability and reactivity of the catalyst, potentially offering advantages over simpler organoborate systems.

Potential Catalytic Application Reaction Type Rationale
Lewis Acid CatalysisCarbonyl activation, Diels-Alder reactions, Friedel-Crafts reactions.The electron-deficient boron center can activate electrophiles.
Hydroboration CatalystAddition of B-H bonds across unsaturated C-C bonds.Potential for high selectivity and activity in the synthesis of valuable organoboranes.
C-H FunctionalizationDirect conversion of C-H bonds to C-B bonds.Atom-economical approach to the synthesis of complex organic molecules. oaepublish.com

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deep understanding of reaction mechanisms is paramount for the rational design of new reagents and catalysts. Future investigations into the chemistry of this compound will greatly benefit from a synergistic approach that combines experimental and computational methods. nih.gov

Kinetic studies , isotopic labeling experiments, and in-situ spectroscopic monitoring (e.g., NMR, IR) can provide valuable data on reaction pathways, intermediates, and transition states. These experimental findings can then be corroborated and further elucidated by computational modeling , such as Density Functional Theory (DFT) calculations. researchgate.net This combined strategy can unravel the intricate details of how this compound participates in chemical reactions, including the role of the lithium cation and the influence of the bicyclic triolborate structure. Such mechanistic clarity is essential for optimizing reaction conditions and expanding the scope of its applications. princeton.edu

Investigative Technique Type of Information Gained
Kinetic AnalysisReaction rates, rate laws, activation parameters.
Isotopic LabelingAtom-transfer pathways, bond-breaking and bond-forming events.
In-situ SpectroscopyIdentification of transient intermediates and reaction progress.
Computational Modeling (DFT)Geometries of reactants, intermediates, and transition states; reaction energy profiles.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms is revolutionizing modern chemical synthesis, offering enhanced control, safety, and efficiency. nih.govvapourtec.com The integration of this compound into these advanced manufacturing technologies represents a significant future research avenue.

Flow chemistry can be particularly advantageous for reactions involving organometallic reagents, as it allows for precise control over reaction parameters such as temperature, pressure, and residence time. youtube.com This can lead to improved yields and selectivities, as well as safer handling of potentially reactive intermediates. Developing flow-based protocols for the synthesis and application of this compound could facilitate its scale-up and industrial utilization.

Furthermore, automated synthesis platforms can accelerate the discovery of new reactions and the optimization of reaction conditions. By systematically varying reaction parameters and reagents in a high-throughput manner, these platforms can rapidly screen the reactivity of this compound and its analogues, leading to the discovery of novel transformations and catalytic applications.

Environmental and Sustainability Considerations in Organoboron Reagent Design

The principles of green chemistry and sustainability are increasingly influencing the design and use of chemical reagents. acs.org Future research on this compound should incorporate a strong focus on its environmental footprint and the development of more sustainable practices.

This includes the design of synthetic routes that minimize waste, use less hazardous solvents, and are energy-efficient. The recyclability of the boron-containing byproducts is another important consideration. Furthermore, a life-cycle assessment of this compound and its derivatives would provide a comprehensive understanding of their environmental impact. As the field of boron chemistry continues to expand, the development of reagents that are not only highly effective but also environmentally benign will be a key measure of success. acs.org

Q & A

Q. What are the optimal reaction conditions for lithium methyltriolborate in cross-coupling reactions, and how do substrates influence yields?

Methodological Answer: Cross-coupling reactions using this compound typically employ Pd(OAc)₂ (1 mol%) and RuPhos (2 mol%) as catalysts in a methanol/water solvent system at 80°C for 12 hours. Substrate electronic and steric properties critically impact yields:

  • Haloarenes (e.g., chloro-, bromo-, iodo-substituted aryl groups) yield 77–95% due to favorable oxidative addition kinetics .
  • Electron-deficient substrates (e.g., nitroarenes) show reduced yields (50%) due to competitive side reactions or catalyst poisoning .
  • Heteroatom-containing substrates (e.g., esters, amides) achieve 66–88% yields, suggesting compatibility with polar functional groups .
    Experimental optimization should prioritize substrate pre-screening under these baseline conditions.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Key safety measures include:

  • Storage: Tightly sealed containers in cool, dry, ventilated areas away from heat/light to prevent decomposition .
  • Dust control: Use fume hoods and suction extractors to minimize inhalation risks; respiratory protection is mandatory if dust forms .
  • Emergency response: For exposure symptoms (headache, nausea), seek immediate medical attention and consult poison control specialists. Symptomatic treatment is advised, with emphasis on methaemoglobin risk mitigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data for this compound-mediated cross-coupling reactions?

Methodological Answer: Yield discrepancies often arise from substrate-specific reactivity:

  • Electronic effects: Nitro groups (Entry 4, 50% yield) may deactivate catalysts via electron withdrawal, necessitating alternative ligands (e.g., BrettPhos) to enhance stability .
  • Steric hindrance: Bulky substituents (e.g., ortho-substituted aryl halides) reduce yields; computational modeling (DFT) can predict steric thresholds for viable substrates.
  • Side reactions: Competing protodeboronation or homocoupling can occur with iodides (Entry 3, 77% yield). Monitoring reaction progress via TLC or GC-MS is recommended to identify intermediates .

Q. What methodologies are recommended for determining solubility and thermodynamic stability of this compound?

Methodological Answer:

  • Gravimetric analysis: Measure solubility in mixed solvents (e.g., methanol/water) by saturating solutions and quantifying precipitates after equilibration .
  • Calorimetry: Use isothermal titration calorimetry (ITC) to assess thermodynamic parameters (ΔH, ΔS) of borate dissociation.
  • Spectroscopic validation: ¹¹B NMR can track borate speciation under varying pH and temperature conditions .

Q. How can reaction outcomes be improved for low-yielding substrates (e.g., nitroarenes or sulfur-containing compounds)?

Methodological Answer:

  • Catalyst tuning: Replace Pd(OAc)₂ with Pd(dba)₂ for enhanced electron-deficient substrate activation .
  • Additive screening: Introduce silver salts (Ag₂CO₃) to scavenge halides or stabilize active Pd(0) species.
  • Solvent optimization: Switch to DMAc or DMF for improved nitroarene solubility and reduced side reactions .

Q. What analytical strategies are effective for characterizing this compound decomposition pathways?

Methodological Answer:

  • Thermogravimetric analysis (TGA): Identify decomposition onset temperatures and residual products under controlled atmospheres .
  • Mass spectrometry (MS): Use high-resolution MS to detect volatile byproducts (e.g., methylboronic acids) formed during thermal stress.
  • Kinetic studies: Monitor borate stability via Arrhenius plots under accelerated aging conditions (e.g., elevated humidity) .

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Reactant of Route 1
Lithium methyltriolborate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.